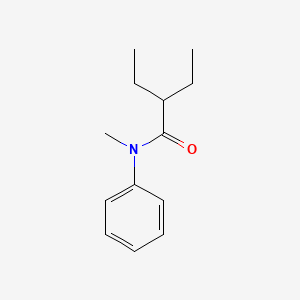
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly known as PEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEP is a piperazine derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP exerts its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PEP has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been reported to exhibit a wide range of biochemical and physiological effects. PEP has been shown to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anticonvulsant and analgesic effects. PEP has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
PEP has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, PEP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on PEP. One potential direction is to study the effects of PEP on other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of PEP as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, PEP is a promising chemical compound that exhibits a wide range of biological activities and potential therapeutic applications. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
合成方法
PEP can be synthesized using a simple one-pot reaction between 2-hydroxybenzaldehyde, 2-phenylethylamine, and thiourea. The reaction takes place in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography, yielding pure PEP.
科学研究应用
PEP has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. PEP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. PEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18-9-5-4-8-17(18)21-12-14-22(15-13-21)19(24)20-11-10-16-6-2-1-3-7-16/h1-9,23H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNDOHPTDCHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

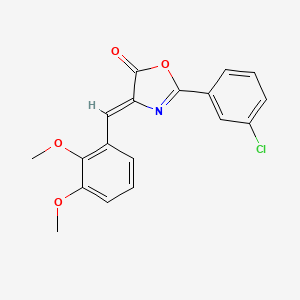
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
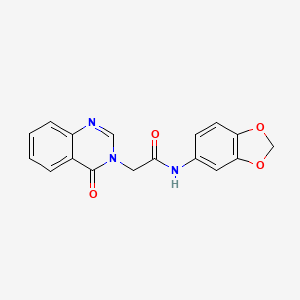
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)
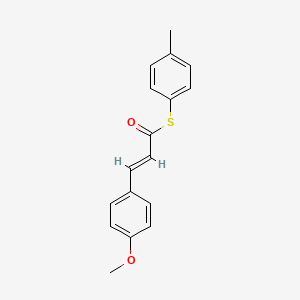
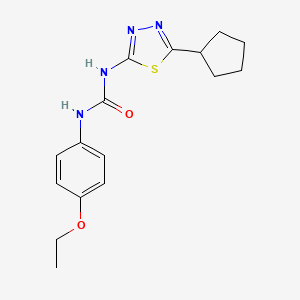
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)


![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)

